Famciclovir
Overview
Description
Famciclovir is a guanosine analogue antiviral drug used primarily for the treatment of herpesvirus infections, including herpes zoster (shingles) and genital herpes. It is a prodrug of penciclovir, which means it is converted into the active compound penciclovir in the body. This compound is known for its higher oral bioavailability compared to penciclovir, making it more effective when taken orally .
Mechanism of Action
Target of Action
Famciclovir is an antiviral drug that primarily targets herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .
Mode of Action
This compound is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .
Biochemical Pathways
The biochemical pathway of this compound involves its conversion to penciclovir, which is then phosphorylated to form penciclovir triphosphate. This compound competes with deoxyguanosine triphosphate to inhibit HSV-2 polymerase . As a result, herpes viral DNA synthesis and replication are selectively inhibited .
Pharmacokinetics
This compound undergoes extensive first-pass metabolism to penciclovir, and essentially no parent compound is recovered from plasma or urine . Penciclovir plasma concentrations reach a maximum less than 1 hour after this compound administration in fasting individuals, but are delayed if this compound is taken within 2 hours of a meal . Over the likely therapeutic dose range of this compound 125mg to 750mg, the pharmacokinetics of penciclovir are linear . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .
Result of Action
The result of this compound’s action is the inhibition of viral DNA synthesis and replication, which prevents the spread of the herpes virus within the host . This leads to the alleviation of symptoms associated with herpes virus infections, such as cold sores, genital herpes, and shingles .
Biochemical Analysis
Biochemical Properties
Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV) . The conversion of this compound to penciclovir involves enzymes in the first-pass metabolism .
Cellular Effects
This compound, once converted to penciclovir, inhibits the DNA polymerase of susceptible viruses . This results in the selective inhibition of herpes viral DNA synthesis and replication . This compound is used for the treatment of recurrent cold sores and genital herpes in healthy patients and patients with HIV, and to manage herpes zoster .
Molecular Mechanism
The active compound, penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate competes with deoxyguanosine triphosphate to inhibit HSV-2 polymerase . Consequently, herpes viral DNA synthesis and replication are selectively inhibited .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective. For example, in cats, this compound has been used for the treatment of feline herpesvirus infections . The recommended dose is 90mg/kg three times daily for three weeks
Metabolic Pathways
This compound is converted to penciclovir through first-pass metabolism . This process involves the deacetylation and oxidation of this compound . The active compound, penciclovir, is then phosphorylated by viral thymidine kinase to a monophosphate form, which is subsequently converted to a triphosphate form by cellular enzymes .
Subcellular Localization
Once converted to penciclovir, it is taken up intracellularly
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of famciclovir involves several key steps. One common method starts with guanidine nitrate and diethyl malonate as raw materials. These undergo a ring-closing reaction under alkaline conditions to form 2-amino-4,6-pyrimidinediol. This intermediate is then chlorinated to produce 2-amino-4,6-dichloropyrimidine, which reacts with 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl-1-amine to generate 6-chloro-N-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine. Subsequent reactions with sodium nitrite under acidic conditions, followed by reduction, dechloridation, ring-closing, and esterification, yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalysts and phase transfer catalysis to enhance reaction efficiency and yield. For example, 2-amino-6-chloropurine is condensed with 3-bromopropane-1,1,1-ethyl triformate under phase transfer catalysis. The resulting product undergoes decarboxylation, reduction, and esterification to produce this compound. This method is advantageous due to its simplicity, high yield, and low cost, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Famciclovir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various intermediates.
Reduction: Reduction reactions are involved in the synthesis of this compound from its precursors.
Substitution: Chlorination and other substitution reactions are key steps in the synthesis process.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include guanidine nitrate, diethyl malonate, sodium nitrite, and various catalysts such as palladium on carbon (Pd-C). Reaction conditions often involve alkaline or acidic environments, phase transfer catalysis, and hydrogenation .
Major Products Formed
The major product formed from these reactions is this compound itself, which is then converted into the active antiviral compound penciclovir in the body .
Scientific Research Applications
Famciclovir has a wide range of scientific research applications, including:
Chemistry: Studies on the polymorphs of this compound and its crystal structures.
Medicine: Clinical trials evaluating its efficacy in treating herpesvirus infections and its pharmacokinetics in humans
Industry: Development of improved synthesis methods and formulations for better bioavailability and efficacy.
Comparison with Similar Compounds
Famciclovir is similar to other antiviral drugs such as acyclovir and valaciclovir. it has several unique features:
Higher Oral Bioavailability: Compared to penciclovir, this compound has higher oral bioavailability, making it more effective when taken orally
Longer Intracellular Half-Life: Penciclovir triphosphate, the active form of this compound, has a longer intracellular half-life compared to acyclovir triphosphate.
Similar Compounds: Other similar compounds include acyclovir, valaciclovir, and ganciclovir, which are also used to treat herpesvirus infections.
This compound’s unique properties make it a valuable antiviral drug with a wide range of applications in medicine and scientific research.
Properties
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKWVWZWMLJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023038 | |
Record name | Famciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Famciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Solubility in water (25 °C): > 25% w/v initially; rapidly precipitates as sparingly soluble monohydrate (2-3% w/v), Freely soluble in acetone, methanol; sparingly soluble in ethanol, isopropanol, 1.32e+00 g/L | |
Record name | Famciclovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Famciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir, which has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted to penciclovir triphosphate by cellular kinases. In vitro studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited., Famciclovir is a prodrug of penciclovir, which has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted by cellular kinases to the active form penciclovir triphosphate. Biochemical studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited. Penciclovir triphosphate has an intracellular half-life of 10 hours in HSV-1-, 20 hours in HSV-2- and 7 hours in VZV-infected cells grown in culture. However, the clinical significance of the intracellular half-life is unknown. | |
Record name | Famciclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00426 | |
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Record name | Famciclovir | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White shiny plates from ethyl acetate-hexane | |
CAS No. |
104227-87-4 | |
Record name | Famciclovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104227-87-4 | |
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Record name | Famciclovir [USAN:INN:BAN] | |
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Record name | Famciclovir | |
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Record name | Famciclovir | |
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Record name | 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate | |
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Record name | FAMCICLOVIR | |
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Record name | Famciclovir | |
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Record name | Famciclovir | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
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Melting Point |
102-104 °C, 102 - 104 °C | |
Record name | Famciclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00426 | |
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Record name | Famciclovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Famciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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